molecular formula C4H10ClNO B2558728 (1S,2R)-2-methoxycyclopropanamine hydrochloride CAS No. 2306247-43-6

(1S,2R)-2-methoxycyclopropanamine hydrochloride

Cat. No. B2558728
M. Wt: 123.58
InChI Key: XLWRVSLZASDSJT-RFKZQXLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds often involves several stages. For instance, the synthesis of (1S,2R)-milnacipran involves the hydrolysis of the phthalimide group of the phthalimide derivative .

Scientific Research Applications

Antioxidant and Antitumor Properties

Research on compounds structurally related to (1S,2R)-2-methoxycyclopropanamine hydrochloride, such as 2-methoxyestradiol, has demonstrated promising antiangiogenic and antitumor activities. These compounds target both tumor cells and the neovasculature in preclinical models, leading to ongoing evaluations in clinical trials. Recent studies have shown a broader spectrum of antitumor activities than initially anticipated, suggesting utility in treating multiple myeloma, sarcoma, and other solid tumors. The mechanisms of action are complex and involve the inhibition of hypoxia-inducible factor 1α, c-Jun NH2-terminal kinase signaling, and the generation of reactive oxygen species, initiating both intrinsic and extrinsic apoptotic pathways (Mooberry, 2003).

Pharmacological and Therapeutic Applications

The pharmacological mechanisms of compounds similar to (1S,2R)-2-methoxycyclopropanamine hydrochloride have been explored, showing a variety of effects. For instance, tramadol, another compound with a complex mechanism, exhibits its action through micro-opioid receptor binding with lower affinity than morphine and inhibits the reuptake of monoamines. This suggests a wide range of potential pharmacological applications for related compounds, including pain management and possibly effects on mood and perception (Kouichiro Mimami, 2005).

Role as a Secretolytic Therapy in Respiratory Diseases

Ambroxol, a mucoactive agent used to treat acute and chronic respiratory diseases, highlights the potential applications of related compounds in managing respiratory conditions. Studies have demonstrated ambroxol's efficacy in improving symptoms and outcomes in patients with abnormal mucus secretion and impaired mucus transport, including pediatric populations. This suggests that compounds with similar pharmacological profiles could be valuable in respiratory therapy, focusing on secretolytic effects and enhancing mucociliary clearance (A. Kantar et al., 2020).

Safety And Hazards

The safety data sheet for a similar compound, (1S,2R)-2-Amino-1,2-diphenylethanol, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(1S,2R)-2-methoxycyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c1-6-4-2-3(4)5;/h3-4H,2,5H2,1H3;1H/t3-,4+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWRVSLZASDSJT-RFKZQXLXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC1N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@@H]1N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2R)-2-methoxycyclopropanamine hydrochloride

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